
3-Aminopropyldimethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminopropyldimethoxysilane is an organosilicon compound that features an amino group attached to a propyl chain, which is further connected to a silicon atom bonded to two methoxy groups. This compound is widely used in various fields due to its ability to act as a coupling agent, enhancing the adhesion between organic and inorganic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Aminopropyldimethoxysilane can be synthesized through several methods. One common approach involves the reaction of 3-chloropropyltrimethoxysilane with ammonia or an amine under controlled conditions. The reaction typically occurs in an organic solvent such as toluene or ethanol, and the temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves the hydrolysis and condensation of alkoxysilanes. This process is carried out in large reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Aminopropyldimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and a catalyst such as hydrochloric acid or acetic acid.
Condensation: Often catalyzed by acids or bases, with the reaction occurring at room temperature or slightly elevated temperatures.
Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions carried out in organic solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane polymers.
Substitution: Yields various substituted amines and silanes.
Applications De Recherche Scientifique
3-Aminopropyldimethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a silanization agent to modify surfaces, enhancing the adhesion of coatings and improving the stability of materials.
Biology: Employed in the functionalization of nanoparticles for drug delivery systems and biosensors.
Medicine: Utilized in the development of biocompatible materials for implants and medical devices.
Industry: Applied in the production of adhesives, sealants, and coatings to improve their mechanical properties and durability.
Mécanisme D'action
The primary mechanism by which 3-Aminopropyldimethoxysilane exerts its effects is through the formation of covalent bonds with various substrates. The amino group can react with functional groups on organic molecules, while the silicon atom can form bonds with inorganic surfaces. This dual reactivity allows it to act as a bridge between different materials, enhancing their compatibility and performance.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopropyltriethoxysilane: Similar structure but with three ethoxy groups instead of two methoxy groups.
3-Aminopropyl(diethoxy)methylsilane: Contains two ethoxy groups and one methyl group attached to the silicon atom.
3-Aminopropyldimethylethoxysilane: Features two methyl groups and one ethoxy group attached to the silicon atom.
Uniqueness
3-Aminopropyldimethoxysilane is unique due to its specific combination of functional groups, which provides a balance between reactivity and stability. The presence of two methoxy groups allows for efficient hydrolysis and condensation reactions, while the amino group offers versatility in forming covalent bonds with a wide range of substrates. This makes it particularly valuable in applications requiring strong adhesion and compatibility between organic and inorganic materials.
Propriétés
Formule moléculaire |
C5H14NO2Si |
|---|---|
Poids moléculaire |
148.26 g/mol |
InChI |
InChI=1S/C5H14NO2Si/c1-7-9(8-2)5-3-4-6/h3-6H2,1-2H3 |
Clé InChI |
KDXNQVWPBVZBRG-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCN)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


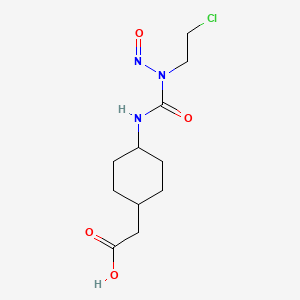
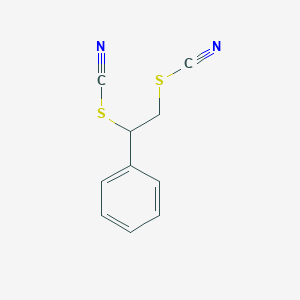
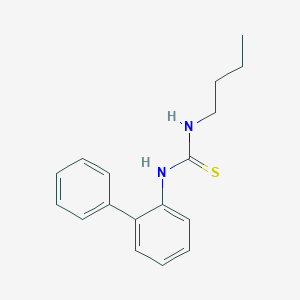
![(Cyclopenta-2,4-diene-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B14652607.png)
![2,3-Pyrazinedicarbonitrile, 5-amino-6-[(2,3-dihydro-3-hydroxy-2-oxo-1H-indol-3-yl)amino]-](/img/structure/B14652619.png)

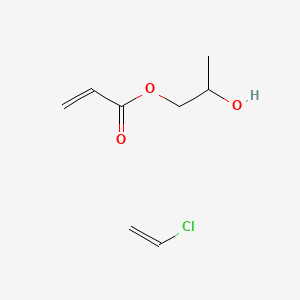
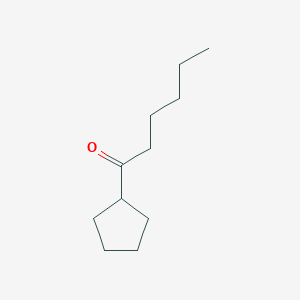
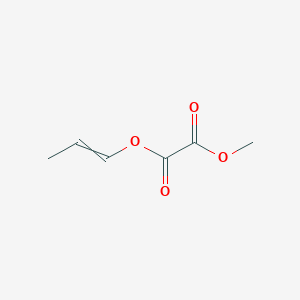
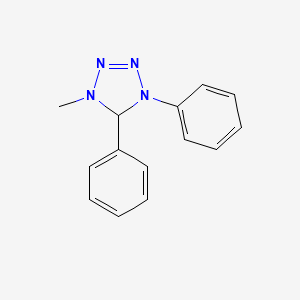
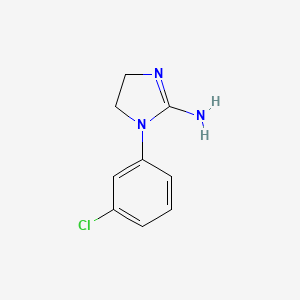
methanone](/img/structure/B14652672.png)
![4,4'-Methylenebis[2,6-bis(2-methylpropyl)phenol]](/img/structure/B14652675.png)
![Methyl [3-oxo-5-(propan-2-yl)cyclohex-1-en-1-yl]acetate](/img/structure/B14652680.png)
